

Application of (3-Methoxyphenyl)acetonitrile in the Development of the Fungicide Mandestrobin

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Compound of Interest

Compound Name: (3-Methoxyphenyl)acetonitrile

Cat. No.: B041291

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(3-Methoxyphenyl)acetonitrile, a versatile chemical intermediate, serves as a key precursor in the synthesis of various agrochemicals. Its chemical structure allows for the introduction of the methoxyphenyl group into more complex molecules, a feature leveraged in the development of the strobilurin fungicide, Mandestrobin. This document provides detailed application notes and protocols relevant to researchers, scientists, and drug development professionals interested in the agrochemical applications of **(3-Methoxyphenyl)acetonitrile** and its derivatives.

Application Notes

Fungicide Profile: Mandestrobin

Mandestrobin is a broad-spectrum, systemic, and translaminar fungicide developed by Sumitomo Chemical.[1][2] It belongs to the Quinone outside Inhibitor (QoI) class of fungicides, also known as strobilurins.[1][3] This class of fungicides is renowned for its efficacy against a wide range of plant-pathogenic fungi.[4][5] Mandestrobin is registered for use on various crops, including grapes, strawberries, and turf, for the control of diseases such as Botrytis gray mold and dollar spot.[1]

Mechanism of Action

Like other strobilurin fungicides, Mandestrobin's mode of action is the inhibition of mitochondrial respiration in fungi.[3][6] It specifically binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[3][4] This binding

blocks the transfer of electrons between cytochrome b and cytochrome c1, which disrupts the production of ATP, the primary energy currency of the cell.[7] The disruption of energy production ultimately leads to the cessation of fungal growth, spore germination, and mycelial development.[8][9]

Efficacy and Performance

Mandestrobin exhibits high intrinsic activity against a broad spectrum of fungal pathogens.[10] It demonstrates both preventative and curative properties, meaning it can protect plants from infection and can halt the progression of existing infections.[3] Furthermore, its systemic and translaminar properties ensure that the active ingredient is absorbed by the plant and transported to other parts, including untreated areas, providing comprehensive protection.[1][2]

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of Mandestrobin against various plant-pathogenic fungi.

Table 1: In Vitro Fungicidal Activity of Mandestrobin (Mycelial Growth Inhibition)

Fungal Species	Common Disease	MIC (ppm)	EC50 (ppm)
Sclerotinia sclerotiorum	White Mold, Sclerotinia Rot	0.31[10]	0.022[6]
Monilinia fructicola	Brown Rot	-	0.034[6]
Venturia nashicola	Pear Scab	-	0.016[6]
Botrytis cinerea	Gray Mold	-	0.075[6]
Cercospora beticola	Cercospora Leaf Spot	-	0.0082[6]
Alternaria alternata	Alternaria Leaf Spot	-	0.065[6]
Pyricularia oryzae	Rice Blast	-	0.062[6]
Septoria tritici	Septoria Leaf Blotch	-	0.18[6]
Puccinia recondita	Brown Rust	-	0.019[6]
Gymnosporangium asiaticum	Japanese Pear Rust	-	0.014[6]
Rhizoctonia solani	Rhizoctonia Root Rot	-	0.043[6]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration

Table 2: In Vivo Fungicidal Activity of Mandestrobin

Crop	Pathogen	Disease	Application Rate (ppm)	Control Efficacy (%)	Reference
Soybean	Sclerotinia sclerotiorum	Sclerotinia Rot	100 (1/2 registered rate)	~90	[10]
Soybean	Sclerotinia sclerotiorum	Sclerotinia Rot	200 (registered rate)	>90 (curative)	[10]
Pear	Venturia nashicola	Pear Scab	133 (lower registered rate)	97	[10]
Rapeseed	Sclerotinia sclerotiorum	White Stem Rot	Field Trials	Significant Yield Increase	[3] [10]

Experimental Protocols

While a direct, one-step synthesis of Mandestrobin from **(3-Methoxyphenyl)acetonitrile** is not the primary industrial route, the acetonitrile moiety is a key functional group in precursors that lead to the final product. The following is a representative, multi-step synthesis protocol for Mandestrobin, illustrating the chemical transformations involved. This protocol is a composite based on published synthetic strategies.[\[4\]](#)[\[8\]](#)[\[9\]](#)

Protocol: Synthesis of Mandestrobin

Step 1: Synthesis of 2-(2,5-Dimethylphenoxyethyl)benzaldehyde

This step involves the O-alkylation of 2,5-dimethylphenol with a substituted benzyl halide.

- Materials: 2,5-dimethylphenol, 2-(chloromethyl)benzal chloride, Sodium hydroxide (NaOH), N,N-Dimethylformamide (DMF).
- Procedure:

- Dissolve 2,5-dimethylphenol and sodium hydroxide in DMF in a reaction vessel equipped with a stirrer and a condenser.
- Slowly add 2-(chloromethyl)benzal chloride to the mixture.
- Heat the reaction mixture to 80-100°C and maintain with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with ethyl acetate.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
- The crude product is then hydrolyzed using an aqueous acid (e.g., HCl) to yield 2-(2,5-dimethylphenoxyethyl)benzaldehyde. Purify by column chromatography on silica gel.

Step 2: Synthesis of 2-Hydroxy-2-(2-(2,5-dimethylphenoxyethyl)phenyl)acetonitrile

This step involves the formation of a cyanohydrin from the aldehyde intermediate.

- Materials: 2-(2,5-Dimethylphenoxyethyl)benzaldehyde, Sodium cyanide (NaCN), Acetic acid, Ethanol.
- Procedure:
 - Dissolve 2-(2,5-dimethylphenoxyethyl)benzaldehyde in ethanol in a flask cooled in an ice bath (0-5°C).
 - Slowly add an aqueous solution of sodium cyanide dropwise to the aldehyde solution with vigorous stirring.
 - Add acetic acid dropwise to maintain a slightly acidic pH.
 - Continue stirring at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

- Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the cyanohydrin.

Step 3: Hydrolysis of the Cyanohydrin to α -Hydroxy Carboxylic Acid

- Materials: 2-Hydroxy-2-(2-(2,5-dimethylphenoxy)methyl)phenyl)acetonitrile, Concentrated hydrochloric acid (HCl).
- Procedure:
 - Add the cyanohydrin to a flask containing concentrated hydrochloric acid.
 - Heat the mixture to reflux for 4-6 hours.
 - Cool the reaction mixture and extract the resulting carboxylic acid with a suitable organic solvent.
 - Wash the organic layer with water, dry, and concentrate to obtain 2-hydroxy-2-(2-(2,5-dimethylphenoxy)methyl)phenyl)acetic acid.

Step 4: Amidation to form α -Hydroxy-N-methylacetamide

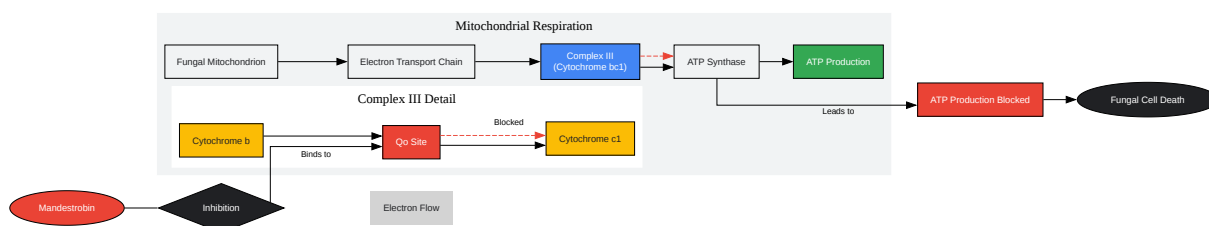
- Materials: 2-Hydroxy-2-(2-(2,5-dimethylphenoxy)methyl)phenyl)acetic acid, Thionyl chloride (SOCl_2), Methylamine solution, Dichloromethane (DCM).
- Procedure:
 - Convert the carboxylic acid to its acid chloride by reacting with thionyl chloride in DCM.
 - In a separate flask, prepare a solution of methylamine in DCM and cool to 0°C .
 - Slowly add the acid chloride solution to the methylamine solution with stirring.
 - Allow the reaction to proceed at room temperature for 2-4 hours.
 - Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield 2-hydroxy-2-(2-(2,5-dimethylphenoxy)methyl)phenyl)-N-methylacetamide.

Step 5: Bis-methylation to form Mandestrobin

This final step involves the methylation of both the hydroxyl and the amide groups.

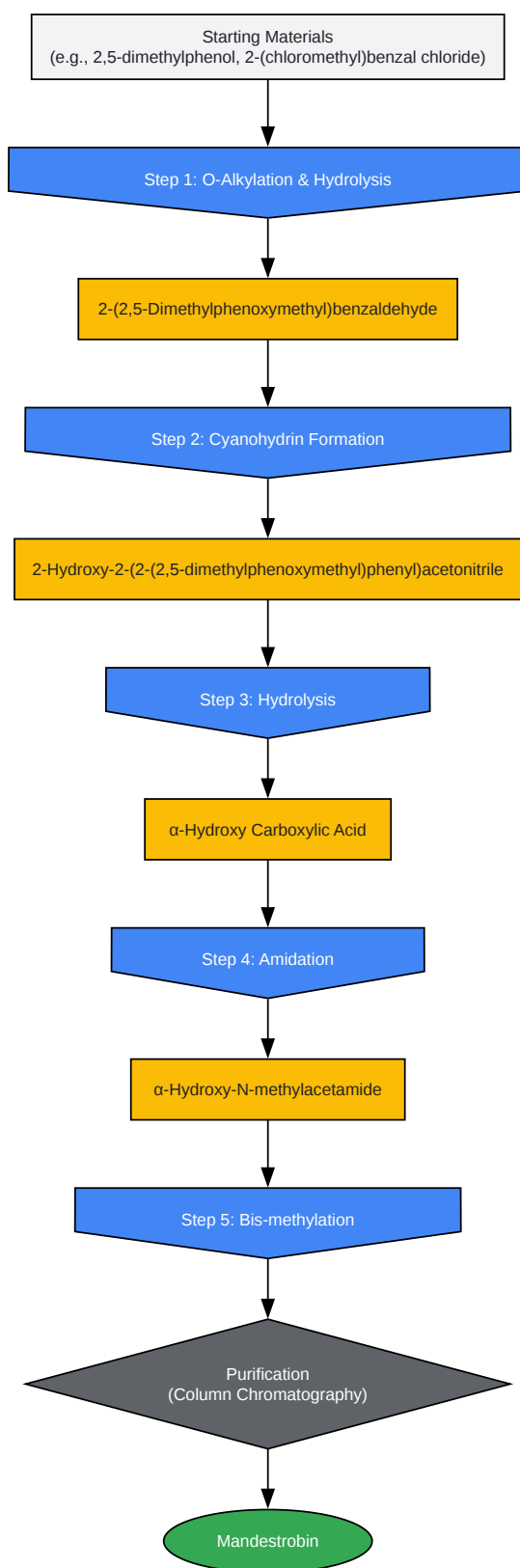
- Materials: 2-Hydroxy-2-(2-(2,5-dimethylphenoxy)methyl)phenyl)-N-methylacetamide, Methyl sulfate, Sodium hydride (NaH), Tetrahydrofuran (THF).
- Procedure:
 - Dissolve the α -hydroxy-N-methylacetamide in anhydrous THF under a nitrogen atmosphere.
 - Carefully add sodium hydride to the solution and stir for 30 minutes.
 - Add methyl sulfate dropwise to the reaction mixture.
 - Stir at room temperature for 12-16 hours.
 - Carefully quench the reaction with water and extract the product with ethyl acetate.
 - Wash the organic layer, dry, and concentrate.
 - Purify the crude product by column chromatography to obtain Mandestrobin.

Mandatory Visualizations



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Mechanism of Action of Mandestrobin.



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General Synthetic Workflow for Mandestrobin.

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